molecular formula C10H14N2O2 B2663274 Ethyl 2-(5-aminopyridin-2-yl)propanoate CAS No. 2248297-19-8

Ethyl 2-(5-aminopyridin-2-yl)propanoate

Cat. No.: B2663274
CAS No.: 2248297-19-8
M. Wt: 194.234
InChI Key: DYQZQUHXRHFWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-aminopyridin-2-yl)propanoate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-aminopyridin-2-yl)propanoate typically involves the reaction of 5-aminopyridine with ethyl 2-bromopropanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 5-aminopyridine attacks the electrophilic carbon of the ethyl 2-bromopropanoate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-aminopyridin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Ethyl 2-(5-aminopyridin-2-yl)propanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-(5-aminopyridin-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(5-aminopyridin-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl 2-(5-aminopyridin-2-yl)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(5-aminopyridin-2-yl)propanoate: Similar structure but with a different position of the ester group.

    Mthis compound: Similar structure but with a different alkyl group in the ester.

    Ethyl 2-(4-aminopyridin-2-yl)propanoate: Similar structure but with the amino group in a different position on the pyridine ring.

Properties

IUPAC Name

ethyl 2-(5-aminopyridin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)7(2)9-5-4-8(11)6-12-9/h4-7H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQZQUHXRHFWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=NC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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